molecular formula C8H9NO2 B042152 Benzyl carbamate CAS No. 621-84-1

Benzyl carbamate

Cat. No. B042152
M. Wt: 151.16 g/mol
InChI Key: PUJDIJCNWFYVJX-UHFFFAOYSA-N
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Patent
US04156784

Procedure details

A mixture of 240 parts of urea, 778 parts of benzyl alcohol and 11 parts of a cation exchanger which is commercially available under the registered name Amberlyst 15 and, having been treated in accordance with Example (1 a), contains nickel, is heated to the reflux temperature (131° C.) in a stirred vessel. In the course of 6 hours, the reflux temperature rises to 149° C. The reaction mixture is then heated at 149°-150° C. for a further 2 hours. After filtering off the exchanger, excess benzyl alcohol is removed by distillation under reduced pressure. 586 parts of benzyl carbamate are obtained. This corresponds to a yield of 97% of theory, based on urea. Benzyl carbamate boils at 116°-118° C. under from 0.3 to 0.4 mm Hg. Melting point= 75°-76° C. On distillation, a residue of 1% by weight is left.
[Compound]
Name
240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](N)=[O:3].[CH2:5]([OH:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>[Ni]>[C:2](=[O:3])([O:12][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[NH2:1]

Inputs

Step One
Name
240
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
131 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
rises to 149° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated at 149°-150° C. for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtering off the exchanger, excess benzyl alcohol
CUSTOM
Type
CUSTOM
Details
is removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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